(2-(Pyrimidin-2-ylamino)thiazol-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
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Overview
Description
The compound (2-(Pyrimidin-2-ylamino)thiazol-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a complex organic molecule that features a combination of pyrimidine, thiazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyrimidin-2-ylamino)thiazol-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under basic conditions.
Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction where a pyrimidine derivative reacts with the thiazole intermediate.
Incorporation of the Piperazine Ring: The final step involves the coupling of the thiazole-pyrimidine intermediate with a piperazine derivative, often facilitated by a coupling reagent such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
(2-(Pyrimidin-2-ylamino)thiazol-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
(2-(Pyrimidin-2-ylamino)thiazol-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of (2-(Pyrimidin-2-ylamino)thiazol-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these proteins. This interaction can lead to the inhibition or activation of specific pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2-(Pyrimidin-2-ylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone
- (2-(Pyrimidin-2-ylamino)thiazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
Uniqueness
The presence of the trifluoromethyl group in (2-(Pyrimidin-2-ylamino)thiazol-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone enhances its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties compared to similar compounds. This makes it a unique candidate for further development in drug discovery.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6OS/c20-19(21,22)13-3-1-4-14(11-13)27-7-9-28(10-8-27)16(29)15-12-30-18(25-15)26-17-23-5-2-6-24-17/h1-6,11-12H,7-10H2,(H,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJZHPKNXXIYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CSC(=N3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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